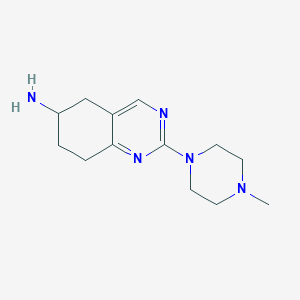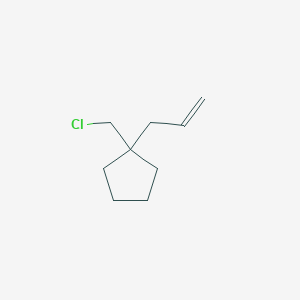![molecular formula C13H15N3OS B13185640 2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with carbon disulfide and an alkylating agent to form the oxadiazole ring. The pyrrolidine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of the oxygen in the oxadiazole ring and exhibit different chemical and biological properties.
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in reactivity and biological activity.
Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring can have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15N3OS |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-phenyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3OS/c1-2-5-10(6-3-1)12-15-16-13(17-12)18-9-11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2 |
InChI-Schlüssel |
BGPCEHFTFQFKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


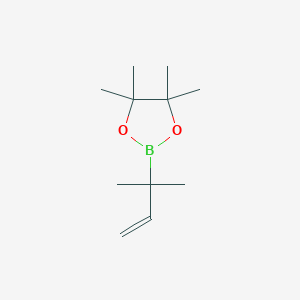
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
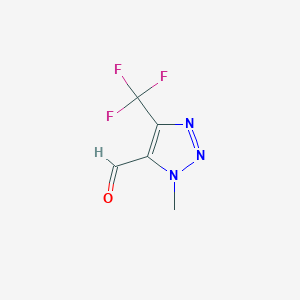
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
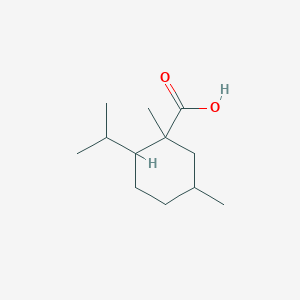
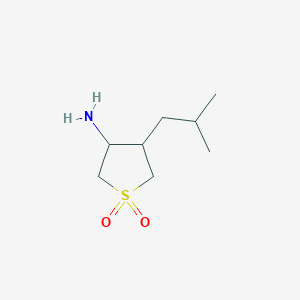
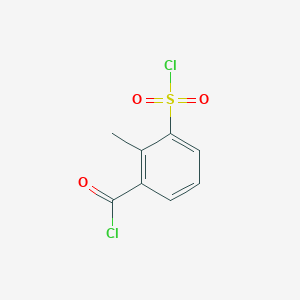
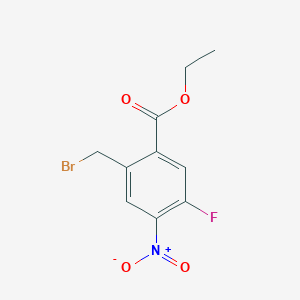
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
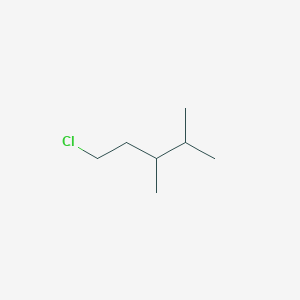
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

